molecular formula C17H14N4O3 B5699089 [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone

[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone

Cat. No.: B5699089
M. Wt: 322.32 g/mol
InChI Key: UIDNEMCOGYVSPM-UHFFFAOYSA-N
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Description

[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone: is a complex organic compound featuring an imidazole ring substituted with amino, methylphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of an amine catalyst to form the intermediate imidazole ring. This intermediate is then subjected to further reactions to introduce the amino group at the 5-position and the nitrophenyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Substitution:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy. Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and nitrophenyl groups can further influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Amino-1-(4-methylphenyl)-1H-imidazol-5-ylmethanone
  • 4-Amino-3-(4-methylphenyl)imidazol-5-ylmethanone)

Uniqueness: The unique substitution pattern of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-5-7-13(8-6-11)20-10-19-17(18)15(20)16(22)12-3-2-4-14(9-12)21(23)24/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNEMCOGYVSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319983
Record name [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300587-70-6
Record name [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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